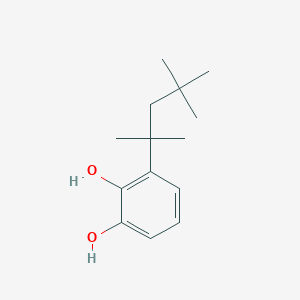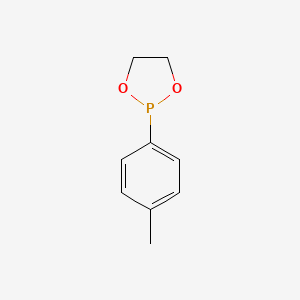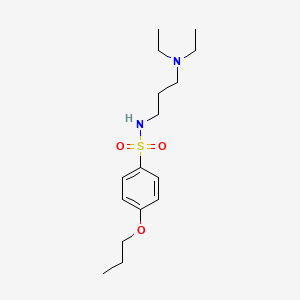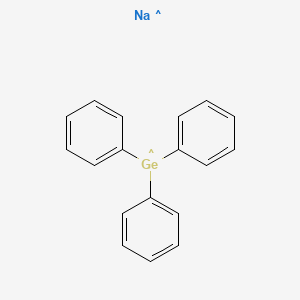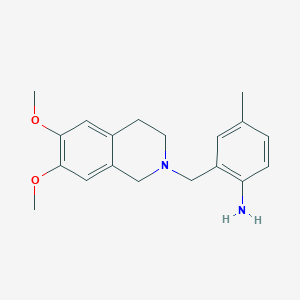
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine is a complex organic compound with a unique structure that includes an isoquinoline core and a benzene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine typically involves multiple steps. One common route starts with the preparation of 3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium, which is then reacted with appropriate reagents to introduce the benzeneamine moiety . The reaction conditions often involve the use of solvents like methanol and catalysts such as tri-n-butyl-tin hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine involves its interaction with specific molecular targets in the body. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine apart from similar compounds is its unique combination of the isoquinoline core with a benzene ring substituted with a methyl group.
Propriétés
Numéro CAS |
35690-53-0 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C19H24N2O2/c1-13-4-5-17(20)16(8-13)12-21-7-6-14-9-18(22-2)19(23-3)10-15(14)11-21/h4-5,8-10H,6-7,11-12,20H2,1-3H3 |
Clé InChI |
FLCIKOUZKLRUHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


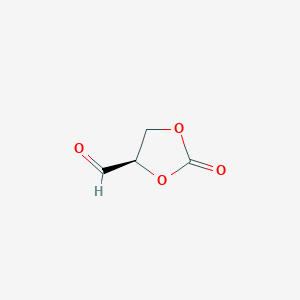
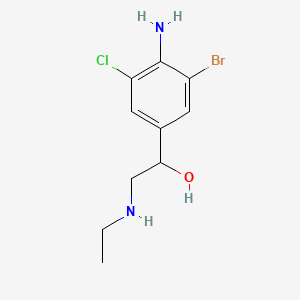
![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
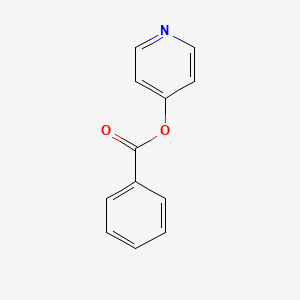
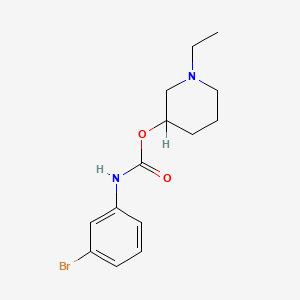
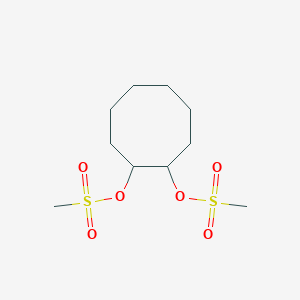
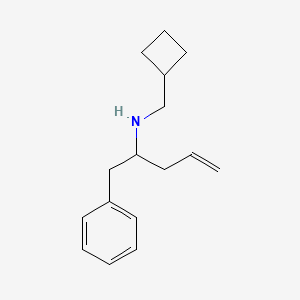
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
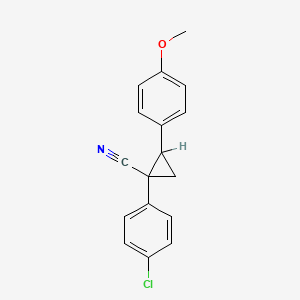
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
